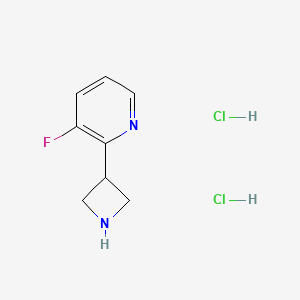

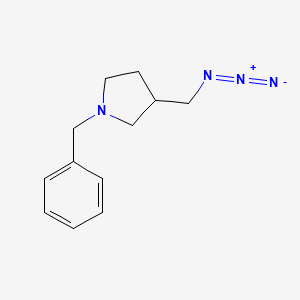

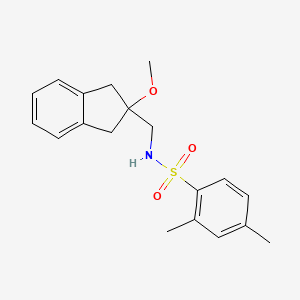

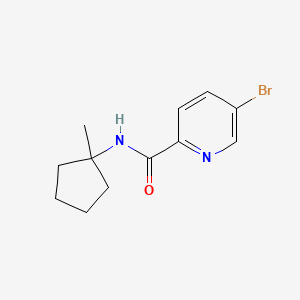

3-(Azidomethyl)-1-benzylpyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azides are a class of chemical compounds characterized by the presence of an azide functional group (N3). They are used in various fields, including organic synthesis, polymer chemistry, and drug discovery . The azide group is highly reactive, making azides useful in a variety of chemical reactions .

Synthesis Analysis

Azides can be synthesized through several methods. One common method involves the substitution of a halogen or tosyl group with an azide ion . Another approach involves the use of mesylate precursors .

Molecular Structure Analysis

The molecular structure of azides is characterized by the presence of an azide functional group (N3). This group consists of three nitrogen atoms connected in a linear arrangement .

Chemical Reactions Analysis

Azides are known for their reactivity and are involved in several types of chemical reactions. One of the most prominent reactions is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole .

Physical And Chemical Properties Analysis

Azides are generally stable under normal conditions but can decompose explosively when heated or subjected to shock . They are usually solid at room temperature and soluble in organic solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Interconversion of 1-Benzylpyrrolidines

The compound has been studied for its role in the preparation and interconversion of substituted 1-benzylpyrrolidines. Notably, research has shown the reduction of a mixture of 2-azidomethyl-1-benzyl-pyrrolidine, leading to the production of aminomethyl derivatives, indicating its potential in synthetic chemistry (Moragues, Prieto, Spickett, & Vega, 1976).

Dipolar Cycloaddition Reactions

A study on the [3+2] dipolar cycloaddition reactions of an unstabilised azomethine ylide with various electron-deficient alkenes revealed the formation of N-benzylpyrrolidine products, highlighting its applicability in organic synthesis (Grafton, Mansfield, & Fray, 2010).

Synthesis of Benzamides

Research into the synthesis of benzamides from N,N-disubstituted ethylenediamines included the use of 1-benzyl-3-aminopyrrolidines. This synthesis pathway has implications in the development of potential neuroleptics (Iwanami et al., 1981).

Calcium-Sensing Receptor Antagonists

In a study exploring the structure-activity relationship of calcilytic compounds, substituted 2-benzylpyrrolidines were found to be effective replacements for certain amine components, suggesting applications in receptor antagonist development (Yang et al., 2005).

Reductive Ring Closure and Expansion

Research demonstrated the preparation of 3-amino-2-methylpyrrolidines via a novel protocol involving reductive ring closure and expansion of 3-methylaziridines, indicating potential applications in the synthesis of various aminopyrrolidines (D’hooghe, Aelterman, & de Kimpe, 2009).

Synthesis of Azides

The synthesis of azides like 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, involving nucleophilic substitution reactions, has been explored. This process is relevant for the safe production of azide compounds, demonstrating the compound's role in industrial chemistry (Kopach et al., 2009).

Wirkmechanismus

Target of Action

The primary target of 3-(Azidomethyl)-1-benzylpyrrolidine is involved in the process of DNA sequencing by synthesis . The compound is used as a nucleotide reversible terminator in this process .

Mode of Action

3-(Azidomethyl)-1-benzylpyrrolidine interacts with its targets through a process known as azide-alkyne cycloaddition . This interaction results in the functionalization and labeling of nucleosides, which are crucial components of DNA . The azido group in the compound is essential for these kinds of click reactions .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of various nucleosides decorated with azido groups . These nucleosides can then be incorporated into oligonucleotides and cellular RNAs .

Pharmacokinetics

Given its role in dna sequencing by synthesis, it can be inferred that the compound has the ability to interact efficiently with dna polymerase . This suggests that it may have good bioavailability at the cellular level.

Result of Action

The action of 3-(Azidomethyl)-1-benzylpyrrolidine results in the functionalization and labeling of nucleosides . This allows for the continuous determination of DNA sequences .

Action Environment

It is known that the compound is used in laboratory settings for dna sequencing by synthesis . Therefore, factors such as temperature, pH, and the presence of other chemical agents could potentially influence its action and stability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(azidomethyl)-1-benzylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c13-15-14-8-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESHGKSSGZCOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN=[N+]=[N-])CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidomethyl)-1-benzylpyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetate](/img/structure/B2378960.png)

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2378962.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate](/img/structure/B2378979.png)

![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)